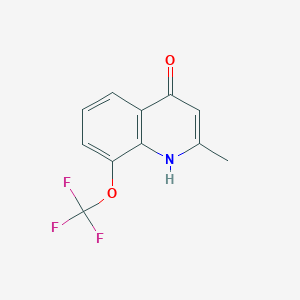

rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of chiral compounds is determined by the arrangement of atoms and the configuration of its stereocenters. The stereocenters are labeled as R or S, depending on the direction of a curved arrow drawn from the highest priority substituent to the lowest priority substituent .Physical And Chemical Properties Analysis

The physical and chemical properties of chiral compounds depend on their specific structure. These properties can include melting point, molecular weight, and purity .Scientific Research Applications

Meta-Analysis in Animal Feed Supplements

- Meta-Analysis of Ractopamine Response in Finishing Swine : Ractopamine HCl (RAC) is identified as a phenethanolamine β-adrenergic agonist used in feed supplements for swine. It's used to repartition nutrients from fat deposition to increased protein synthesis and muscle protein accretion. A meta-analysis showed that pigs fed with RAC, regardless of dietary inclusion level, gained weight faster without adversely affecting pork quality (Apple et al., 2007).

Construction and Building Materials

- Recycled Aggregate Concrete (RAC) Studies in China : RAC has been extensively studied in China, including its mechanical properties, durability, and structural performance. Research indicates that with proper design and construction, RAC can safely and feasibly be used as a structural material in civil engineering (Xiao et al., 2012).

Oncology and Dermatology

- Retinoids in Cancer Therapy : Studies show the significant antitumor effects of retinoids, particularly all-trans retinoic acid (RA), in various cancers. RA induces differentiation and/or growth inhibition in tumor cells. Significant clinical responses have been observed in patients with specific malignancies when treated with RA or its combination with other agents (Smith et al., 1992).

- Biological Activities of Topical Retinaldehyde (RAL) : RAL is a precursor used in dermatology with biological activities similar to RA. It induces epidermal proliferation and exhibits metaplastic effects. Clinical studies have indicated that topical RAL is less irritant than RA, making it a preferred choice for dermatological applications (Didierjean et al., 1999).

Food Industry

- Rosmarinic Acid (RA) in Food Industry : RA, found in various plant species, is used as a natural antioxidant and preservative in the food industry. Advances in biotechnological production of RA offer a sustainable approach, and its health-promoting effects and value as a food additive have been confirmed through numerous studies (Marchev et al., 2021).

Mechanism of Action

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-indene", "ammonia", "hydrogen gas", "palladium on carbon", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "The first step involves the hydrogenation of 2,3-dihydro-1H-indene using hydrogen gas and palladium on carbon as a catalyst to obtain 1,2-dihydro-1,2,3,4-tetrahydro-1-naphthaldehyde.", "The aldehyde is then reacted with ammonia to form the corresponding imine.", "The imine is reduced using sodium borohydride to obtain the corresponding amine.", "The amine is then reacted with acetic acid to form the corresponding acetamide.", "The acetamide is then hydrolyzed using sodium hydroxide to obtain the corresponding carboxylic acid.", "The carboxylic acid is then reacted with ethyl acetate to form the corresponding ester.", "The ester is then hydrolyzed using sodium hydroxide to obtain the corresponding carboxylic acid.", "The carboxylic acid is then reacted with ammonia to form the corresponding amide, which is the target compound rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis." ] } | |

CAS RN |

57432-87-8 |

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.2 |

Purity |

90 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.